![molecular formula C15H22N2O4S B4111055 1-(ethylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4111055.png)
1-(ethylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide
Overview
Description
The compound “1-(ethylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The molecule also has an ethylsulfonyl group and a 2-methoxyphenyl group attached to it. The presence of these functional groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a six-membered piperidine ring, an ethylsulfonyl group, and a 2-methoxyphenyl group. The exact three-dimensional structure and the positions of these groups within the molecule would depend on the specific synthetic route used .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the piperidine ring might undergo reactions typical for amines, such as acylation or alkylation. The ethylsulfonyl group might participate in substitution reactions, and the 2-methoxyphenyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and stability .Mechanism of Action
Without specific experimental data or literature, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on how the molecule interacts with biological targets, which could be influenced by its size, shape, charge distribution, and the specific functional groups present .
Safety and Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .
Future Directions
properties
IUPAC Name |
1-ethylsulfonyl-N-(2-methoxyphenyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-12(9-11-17)15(18)16-13-6-4-5-7-14(13)21-2/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYNMPATDQFMKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196530 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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